E3 ligase Ligand 13

PROTAC Solid-Phase Synthesis Chemical Biology

E3 ligase Ligand 13 is a differentiated E3 ubiquitin ligase-recruiting element for PROTAC design. Its Fmoc-protected amino acid scaffold enables solid-phase synthesis workflows, streamlining degrader library generation. Unlike widely used pomalidomide-based CRBN ligands, this compound avoids the degradation of Ikaros/Aiolos neosubstrates, delivering cleaner target-specific readouts in your assays. The free carboxylic acid provides a simple conjugation handle via amide bond formation, accelerating hit-to-lead optimization. With higher lipophilicity (cLogP ≈ 4.5 vs. pomalidomide cLogP ≈ 0.5), it also serves as a strategic tool to tune the cell permeability of your PROTAC candidates.

Molecular Formula C31H34N2O6
Molecular Weight 530.6 g/mol
Cat. No. B11929035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 13
Molecular FormulaC31H34N2O6
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m0/s1
InChIKeyDYKHBFJZCIEBJE-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 ligase Ligand 13 for PROTAC Development: A Structurally Distinct E3 Ubiquitin Ligase Ligand


E3 ligase Ligand 13 is a synthetic small molecule engineered to serve as an E3 ubiquitin ligase-recruiting element in the development of PROteolysis TArgeting Chimeras (PROTACs) . With a molecular weight of 530.61 Da and the formula C31H34N2O6, it is supplied with a CAS number of 2701565-75-3 . A defining characteristic of this compound is its 9-Fluorenylmethoxycarbonyl (Fmoc)-protected amino acid scaffold, which distinguishes it from the more common immunomodulatory imide drug (IMiD)-based CRBN ligands like thalidomide and pomalidomide .

Why E3 ligase Ligand 13 Cannot Be Replaced by Pomalidomide or Other Generic CRBN Ligands


Generic substitution of E3 ligase ligands is not feasible due to their distinct chemical and biological properties. The choice of an E3 ligase ligand is a critical design decision in PROTAC development, impacting a degrader's physicochemical properties, binding kinetics, and even its target degradation profile [1]. While pomalidomide-based CRBN ligands are widely used, they carry a risk of inducing the degradation of off-target neosubstrates like Ikaros and Aiolos [2]. Furthermore, the Fmoc-protecting group on E3 ligase Ligand 13 provides a unique chemical handle for specific conjugation strategies, a feature absent in the majority of commercially available CRBN ligands . These structural and functional differences mean that substituting E3 ligase Ligand 13 with a generic alternative would not only alter the synthetic route but could also unpredictably change the physicochemical and pharmacological profile of the final PROTAC molecule [1].

Quantitative Evidence for the Differentiated Utility of E3 ligase Ligand 13 in PROTAC Synthesis


Structural Differentiation: An Fmoc-Protected Scaffold Enables Solid-Phase PROTAC Synthesis

E3 ligase Ligand 13 is built on an Fmoc-protected amino acid scaffold, a structural feature that is uncommon among commercial CRBN ligands. The vast majority of E3 ligase ligands, including pomalidomide (MW: 273.2 Da) and pomalidomide-PEG1-C2-N3 (MW: ~530 Da), are based on an unprotected glutarimide core and are not amenable to solid-phase peptide synthesis (SPPS) without additional modifications . This Fmoc group provides a distinct chemical handle that is compatible with Fmoc/t-Bu SPPS strategies .

PROTAC Solid-Phase Synthesis Chemical Biology

E3 Ligase Ligand 13 Demonstrates CRBN Binding via Cellular Target Engagement Assay

In a cell-based target engagement assay designed to evaluate CRBN binding, a compound structurally related to E3 ligase Ligand 13 (based on its Fmoc-protected scaffold) demonstrated effective displacement of a fluorescent probe, indicating engagement with the CRBN E3 ligase complex in a cellular context [1]. This assay is more predictive of cellular activity than biochemical assays alone, as it accounts for cell permeability and intracellular binding [1]. Pomalidomide and other IMiD-based CRBN ligands have well-documented cellular binding, but their utility can be limited by off-target neosubstrate degradation (e.g., Ikaros and Aiolos) [2].

PROTAC CRBN Target Engagement

Reduced Neosubstrate Degradation Risk Compared to Pomalidomide-Based Ligands

A major limitation of pomalidomide and other IMiD-based CRBN ligands is their inherent ability to act as 'molecular glues,' recruiting and degrading specific neosubstrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1][2]. This off-target degradation can confound experimental results and lead to unintended biological consequences. In contrast, the non-glutarimide scaffold of E3 ligase Ligand 13 is not associated with this class-specific neosubstrate degradation liability .

PROTAC Off-Target Effects Neosubstrate

Differentiated Physicochemical Profile: Higher Lipophilicity for Specific Degrader Design

E3 ligase Ligand 13 is a larger and more lipophilic molecule compared to pomalidomide. Its calculated partition coefficient (cLogP) is approximately 4.5, whereas pomalidomide has a cLogP of approximately 0.5 . This difference in lipophilicity can be strategically leveraged to tune the overall physicochemical properties of a PROTAC, which is crucial for optimizing cell permeability and solubility [1].

PROTAC Lipophilicity Physicochemical Properties

Optimal Application Scenarios for E3 ligase Ligand 13 in Targeted Protein Degradation Research


Synthesis of PROTACs via Solid-Phase Peptide Synthesis (SPPS)

The defining Fmoc protecting group of E3 ligase Ligand 13 makes it an ideal building block for the solid-phase synthesis of PROTACs . This approach is not feasible with conventional, unprotected CRBN ligands. By using an Fmoc-deprotection strategy, researchers can sequentially assemble the degrader molecule on a solid support, which can significantly streamline the synthesis, purification, and miniaturization of PROTAC libraries for high-throughput screening [1].

Development of PROTACs for Targets Where IMiD Off-Target Effects Are a Concern

In studies where the target protein's biology may be confounded by the degradation of Ikaros or Aiolos—known off-target effects of pomalidomide- and lenalidomide-based ligands—E3 ligase Ligand 13 provides a cleaner alternative [1]. Its distinct chemical scaffold is not associated with this neosubstrate degradation liability, making it a superior choice for experiments requiring a more specific readout of target degradation without interference from CRBN-mediated neosubstrate modulation [2].

Engineering PROTACs with Enhanced Lipophilicity for Intracellular Targets

The higher calculated lipophilicity of E3 ligase Ligand 13 compared to pomalidomide (cLogP ≈ 4.5 vs. ≈ 0.5) can be exploited to tune the cell permeability of a PROTAC molecule . This property may be particularly beneficial when designing degraders for targets located in less accessible subcellular compartments or when seeking to improve the oral bioavailability of a degrader candidate, provided that other drug-like properties remain within acceptable ranges [1].

Construction of a PROTAC with a Customized Linker Attachment Strategy

The presence of a free carboxylic acid on E3 ligase Ligand 13 provides a well-defined attachment point for a linker via amide bond formation . This offers a straightforward and high-yielding conjugation strategy that can be executed under mild conditions, which is often simpler than the click chemistry approaches required for azide- or alkyne-functionalized building blocks like pomalidomide-PEG1-C2-N3 [1]. This ease of conjugation can accelerate the initial hit-to-lead optimization phase of PROTAC development.

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